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Compound of Interest

Compound Name:
(S)-N-Carbobenzyloxy-4-amino-2-

hydroxybutyric acid

Cat. No.: B044105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis

of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. It includes protocols for sample

preparation, data acquisition, and a summary of expected ¹H and ¹³C NMR spectral data. This

information is critical for the structural verification and purity assessment of this compound,

which serves as a valuable building block in the synthesis of various pharmaceutical agents.

Introduction
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral derivative of γ-amino-β-

hydroxybutyric acid (GABOB), a metabolite with significant neurological interest. The N-Cbz

protecting group makes it a key intermediate in peptide synthesis and the development of

peptidomimetics. Accurate structural elucidation and purity determination are paramount for its

application in drug discovery and development. NMR spectroscopy is the most powerful

technique for the non-destructive analysis of its molecular structure in solution. This note

outlines the standardized procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of

this compound.
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IUPAC Name: (2S)-4-[(benzyloxy)carbonyl]amino-2-hydroxybutanoic acid Molecular Formula:

C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol CAS Number: 40371-50-4

Structure:

Experimental Protocols
A detailed workflow for the NMR analysis is presented below. This includes sample preparation,

and instrument setup for both ¹H and ¹³C NMR experiments.

NMR Analysis Workflow
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Workflow for NMR Analysis

Sample Preparation

Data Acquisition

Data Processing and Analysis

Dissolve 10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

Vortex thoroughly to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Shim the magnetic field to optimize homogeneity.

Set up ¹H and ¹³C NMR experiments with appropriate parameters.

Acquire the FID data.

Apply Fourier Transform to the FID.

Phase correct the spectrum.

Apply baseline correction.

Calibrate the chemical shift scale using the solvent peak.

Integrate the signals in the ¹H spectrum.

Peak pick and assign the signals.

Click to download full resolution via product page
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Caption: Workflow for the NMR analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric
acid.

Sample Preparation
Weigh approximately 10-20 mg of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
into a clean, dry vial.

Add approximately 0.6 mL of a suitable deuterated solvent. Due to the presence of

exchangeable protons (-OH, -NH, and -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a

recommended solvent as it allows for the observation of these protons. Methanol-d₄ or D₂O

can also be used, but will result in the exchange of the labile protons with deuterium, causing

their signals to disappear.

Vortex the sample at room temperature until the solid is completely dissolved.

Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to

be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 400 MHz 100 MHz

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay (d1) 2.0 s 2.0 s

Acquisition Time (aq) 4.0 s 1.0 s

Spectral Width (sw) 20 ppm 240 ppm

Temperature 298 K 298 K

NMR Data and Interpretation
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The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (S)-N-
Carbobenzyloxy-4-amino-2-hydroxybutyric acid.

¹H NMR Data (Predicted, in DMSO-d₆)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 br s 1H -COOH

~7.35 m 5H C₆H₅-

~7.2 t, J=~7 Hz 1H -NH-

~5.0 s 2H -O-CH₂-Ph

~4.0 dd 1H -CH(OH)-

~3.1 m 2H -NH-CH₂-

~1.8 m 2H -CH₂-CH(OH)-

~5.5 d 1H -CH(OH)-

Note: The chemical shifts of exchangeable protons (-COOH, -NH, -OH) can vary significantly

depending on concentration, temperature, and residual water content in the solvent. Coupling

constants (J values) are predicted to be in the range of 5-8 Hz for vicinal couplings.

¹³C NMR Data (in DMSO-d₆)[1]
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Chemical Shift (δ) ppm Assignment

~174 -COOH

~156 -NH-C=O

~137 C₆H₅ (ipso)

~128.4 C₆H₅ (ortho/meta)

~127.8 C₆H₅ (para)

~68 -CH(OH)-

~65.5 -O-CH₂-Ph

~38 -NH-CH₂-

~34 -CH₂-CH(OH)-

Logical Relationship for Spectral Assignment
The following diagram illustrates the logical process of assigning the NMR signals to the

corresponding atoms in the molecule.
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Logical Flow for NMR Spectral Assignment

1D NMR Analysis

2D NMR Analysis (Optional but Recommended) Structural Assignment

Acquire ¹H NMR

Analyze ¹H: Chemical Shift, Integration, Multiplicity

Acquire ¹³C NMR

Analyze ¹³C: Chemical Shift

COSY: Correlate coupled protons (e.g., -CH₂-CH₂-CH-)HSQC: Correlate protons to their directly attached carbons Assign aromatic (C₆H₅) and benzylic (-CH₂-) protons and carbons

Assign labile protons (-OH, -NH, -COOH) based on chemical shift and exchangeability

Assign the butyric acid backbone using COSY and HSQC data

Confirm Final Structure

Click to download full resolution via product page

Caption: Logical flow for the assignment of NMR signals.

Conclusion
The protocols and data presented in this application note provide a comprehensive framework

for the NMR analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. Adherence

to these guidelines will ensure the acquisition of high-quality NMR spectra, enabling
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unambiguous structural verification and purity assessment, which are essential for its use in

research and drug development.

To cite this document: BenchChem. [Application Note: NMR Analysis of (S)-N-
Carbobenzyloxy-4-amino-2-hydroxybutyric Acid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b044105#nmr-analysis-of-s-n-
carbobenzyloxy-4-amino-2-hydroxybutyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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